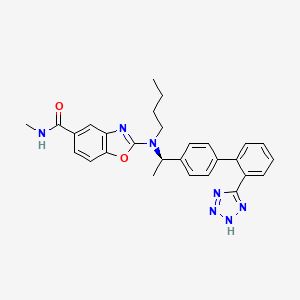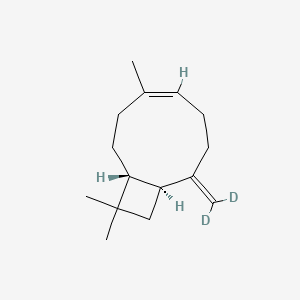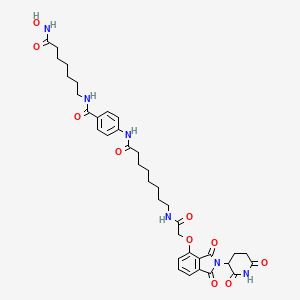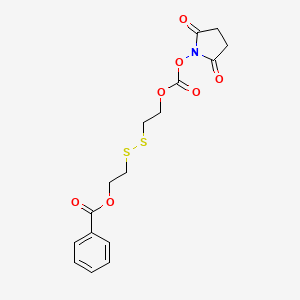
ChemR23-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ChemR23-IN-1 is a chemical compound known for its inhibitory action on the ChemR23 receptor, a G protein-coupled receptor. This receptor is involved in various physiological processes, including inflammation and immune response. This compound has shown significant potential in blocking chemerin-triggered chemotaxis in vitro, making it a valuable tool in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ChemR23-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such inhibitors involve:
Formation of Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
ChemR23-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
ChemR23-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the ChemR23 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of ChemR23, including its role in immune response and inflammation.
Medicine: Potential therapeutic applications in treating diseases related to inflammation and immune dysregulation.
Industry: Used in the development of new drugs targeting the ChemR23 receptor.
作用機序
ChemR23-IN-1 exerts its effects by inhibiting the ChemR23 receptor. This receptor is activated by ligands such as chemerin and resolvin E1, which play roles in inflammation and immune response. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to inflammation and immune cell migration .
類似化合物との比較
Similar Compounds
Chemerin-9: Another ligand for the ChemR23 receptor, but acts as an agonist rather than an inhibitor.
Resolvin E1: A lipid mediator that also activates the ChemR23 receptor.
Uniqueness
ChemR23-IN-1 is unique in its ability to selectively inhibit the ChemR23 receptor with high potency, making it a valuable tool for studying the receptor’s role in various physiological processes and for potential therapeutic applications .
特性
分子式 |
C28H29N7O2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1 |
InChIキー |
GZKNEPIIFJDVNG-GOSISDBHSA-N |
異性体SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

